molecular formula C11H7BrF3N3 B13870447 N-(6-bromopyridine-2-yl)-4-(trifluoromethyl)pyridine-2-amine

N-(6-bromopyridine-2-yl)-4-(trifluoromethyl)pyridine-2-amine

Cat. No.: B13870447
M. Wt: 318.09 g/mol
InChI Key: HNWPXRDYWVQBQR-UHFFFAOYSA-N
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Description

N-(6-bromopyridine-2-yl)-4-(trifluoromethyl)pyridine-2-amine is a synthetic organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse applications in medicinal chemistry, agrochemicals, and material science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-bromopyridine-2-yl)-4-(trifluoromethyl)pyridine-2-amine typically involves the following steps:

    Trifluoromethylation: The addition of a trifluoromethyl group to the pyridine ring.

These reactions are usually carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

N-(6-bromopyridine-2-yl)-4-(trifluoromethyl)pyridine-2-amine can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Conversion to corresponding reduced forms.

    Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions may produce various substituted pyridine derivatives.

Scientific Research Applications

N-(6-bromopyridine-2-yl)-4-(trifluoromethyl)pyridine-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(6-bromopyridine-2-yl)-4-(trifluoromethyl)pyridine-2-amine exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

    Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.

    Molecular Pathways: Affecting various biochemical pathways involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-chloropyridine-2-yl)-4-(trifluoromethyl)pyridine-2-amine
  • N-(6-fluoropyridine-2-yl)-4-(trifluoromethyl)pyridine-2-amine
  • N-(6-iodopyridine-2-yl)-4-(trifluoromethyl)pyridine-2-amine

Uniqueness

N-(6-bromopyridine-2-yl)-4-(trifluoromethyl)pyridine-2-amine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in the design of new compounds with specific properties and applications.

Properties

Molecular Formula

C11H7BrF3N3

Molecular Weight

318.09 g/mol

IUPAC Name

6-bromo-N-[4-(trifluoromethyl)pyridin-2-yl]pyridin-2-amine

InChI

InChI=1S/C11H7BrF3N3/c12-8-2-1-3-9(17-8)18-10-6-7(4-5-16-10)11(13,14)15/h1-6H,(H,16,17,18)

InChI Key

HNWPXRDYWVQBQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Br)NC2=NC=CC(=C2)C(F)(F)F

Origin of Product

United States

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